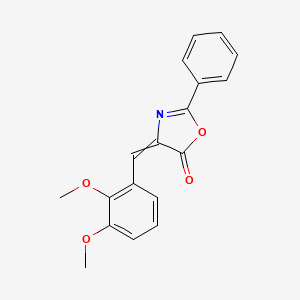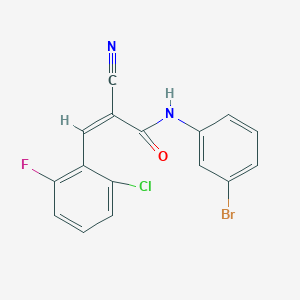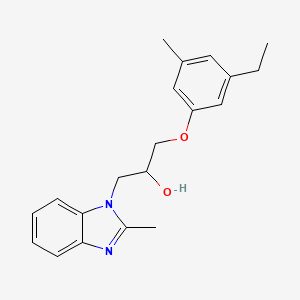
5-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It seems to contain an isoquinoline structure, which is a type of heterocyclic aromatic organic compound . It also appears to have a triazinone structure, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoquinoline and triazinone rings in separate steps, followed by their connection. Isoquinolines can be synthesized through methods like the Pictet-Spengler reaction . Triazinones can be synthesized through reactions involving amines and isocyanates .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoquinoline part of the molecule is a bicyclic structure, containing a benzene ring fused to a pyridine ring . The triazinone part is a six-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the triazinone ring and the aromaticity of the isoquinoline ring . It could potentially undergo reactions like electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of nitrogen might increase its polarity, affecting properties like solubility .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-12(14-13(18)16-15-9)17-7-6-10-4-2-3-5-11(10)8-17/h2-5H,6-8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKJOPHFMOUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(OXOLAN-2-YL)METHYL 4-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B5041065.png)
![N'-[(2-CHLOROPHENYL)METHYL]-N-(PROPAN-2-YL)ETHANEDIAMIDE](/img/structure/B5041072.png)
![{4-bromo-2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5041074.png)

![3-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5041080.png)

![N~2~-(2,6-dichlorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5041096.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5041098.png)

![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B5041116.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]pyridine](/img/structure/B5041140.png)
![2-(benzyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B5041147.png)
![ethyl 4-(4-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5041149.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5041158.png)
